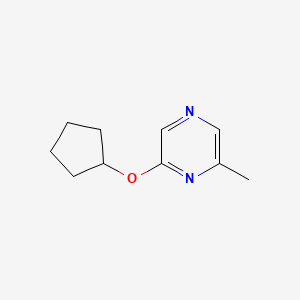

2-(Cyclopentyloxy)-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxy-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-11-7-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBJDYGFKOLMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 Cyclopentyloxy 6 Methylpyrazine

Retrosynthetic Approaches to the 2-(Cyclopentyloxy)-6-methylpyrazine Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and feasible synthetic pathways. The most apparent disconnection is at the ether linkage, separating the pyrazine (B50134) ring from the cyclopentyl group. This suggests a precursor such as 2-hydroxy-6-methylpyrazine (B130511) or a halogenated derivative like 2-chloro-6-methylpyrazine (B130241), which can then be coupled with cyclopentanol (B49286) or a corresponding cyclopentoxide.

A deeper disconnection involves breaking the pyrazine ring itself. This approach considers the fundamental building blocks required for the formation of the substituted pyrazine core. A common strategy for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For this compound, this could theoretically involve the reaction of a suitably protected or derivatized glyoxal (B1671930) derivative with 1,2-diaminopropane. However, controlling the regioselectivity to obtain the desired 2,6-disubstituted pattern can be challenging. A more controlled approach often starts with pre-functionalized precursors.

Therefore, the most practical retrosynthetic strategy focuses on the late-stage introduction of the cyclopentyloxy moiety onto a pre-formed 2-substituted-6-methylpyrazine ring. This leads to the exploration of methodologies for constructing the pyrazine ring with a suitable handle for etherification.

Methodologies for the Construction of Substituted Pyrazine Rings

Halogenated Pyrazine Precursors (e.g., 2-Chloro-6-methylpyrazine)

2-Chloro-6-methylpyrazine is a commercially available and widely used precursor for the synthesis of various 2,6-disubstituted pyrazines. Its preparation can be achieved through several methods, including the direct chlorination of 2-methylpyrazine. The chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, making it an excellent electrophile for subsequent reactions.

Table 1: Properties of 2-Chloro-6-methylpyrazine

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| CAS Number | 38557-71-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 43-46 °C |

This data is compiled from publicly available chemical supplier information.

Aminopyrazine Intermediates (e.g., 2-Amino-6-methylpyrazine)

2-Amino-6-methylpyrazine is another key intermediate. It can be synthesized from 2-chloro-6-methylpyrazine via amination or through other routes such as the Chichibabin reaction on a substituted pyridine (B92270) precursor followed by ring transformation. The amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis, yielding 2-hydroxy-6-methylpyrazine. This hydroxyl group can then be used for etherification, or the amino group itself can be a handle for other transformations.

Table 2: Properties of 2-Amino-6-methylpyrazine

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| CAS Number | 5058-58-2 |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 108-112 °C |

This data is compiled from publicly available chemical supplier information.

Introduction of the Cyclopentyloxy Moiety via Etherification Reactions

The final key step in the synthesis of this compound is the formation of the ether bond between the pyrazine ring and the cyclopentyl group. This can be achieved through several etherification strategies.

Nucleophilic Aromatic Substitution Routes

The most straightforward approach for introducing the cyclopentyloxy group is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halogenated pyrazine, typically 2-chloro-6-methylpyrazine, with cyclopentanol in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the cyclopentanol to form the more nucleophilic cyclopentoxide anion, which then attacks the electron-deficient pyrazine ring, displacing the chloride.

A patent describes a similar reaction for the synthesis of methyl-methoxy-pyrazines, where a mixture of monochlorinated methylpyrazines is refluxed with sodium methoxide. google.com This provides a strong precedent for the feasibility of this approach with other alkoxides.

Advanced Etherification Methodologies

While the classical SNAr reaction is a viable option, modern cross-coupling reactions offer milder conditions and broader substrate scope, which can be particularly advantageous when dealing with more complex or sensitive molecules.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-chloro-6-methylpyrazine with cyclopentanol in the presence of a copper catalyst and a base. organic-chemistry.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures, but modern modifications with various ligands can facilitate the reaction under milder conditions. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for etherification. youtube.comwikipedia.org This reaction would involve coupling 2-chloro-6-methylpyrazine with cyclopentanol using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, dppf), and a base. youtube.comwikipedia.org The Buchwald-Hartwig C-O coupling is known for its high efficiency and functional group tolerance, making it a very attractive modern alternative to the classical SNAr and Ullmann reactions. youtube.comwikipedia.org

Table 3: Comparison of Etherification Methodologies

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | None | Strong base (e.g., NaH), high temperature | Simple, no metal catalyst required | Harsh conditions, may not be suitable for sensitive substrates |

| Ullmann Condensation | Copper (e.g., CuI, CuO) | High temperature, polar solvent | Good for electron-deficient aryl halides | Often requires stoichiometric copper, harsh conditions |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)₂) with phosphine ligands | Mild temperature, various solvents | High efficiency, broad substrate scope, mild conditions | Cost of palladium and ligands, air-sensitive catalysts |

Derivatization and Functionalization of this compound

The derivatization of this compound can be approached by targeting either the pyrazine heterocycle or the cyclopentyl ring. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

The pyrazine ring in this compound is electron-deficient, which influences its reactivity towards both nucleophilic and electrophilic reagents. The existing substituents, a methyl group and a cyclopentyloxy group, direct the regioselectivity of further functionalization.

Directed Metalation: A powerful strategy for the regioselective functionalization of pyrazines involves directed ortho-metalation. The use of strong, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or its magnesium and zinc analogues (TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl) can facilitate deprotonation at specific positions on the pyrazine ring. mdpi.comnih.gov For this compound, the most likely positions for metalation are the carbons adjacent to the nitrogen atoms. The cyclopentyloxy group, being an ether, can also potentially direct metalation to the C3 position. Subsequent quenching of the resulting organometallic intermediate with a variety of electrophiles can introduce a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: To enable cross-coupling reactions, a halogen atom must first be introduced onto the pyrazine ring. This can be achieved through direct halogenation, although this may lead to a mixture of products. A more controlled approach would be to start from a pre-functionalized pyrazine, such as 2-chloro-6-methylpyrazine, and introduce the cyclopentyloxy group via nucleophilic substitution of the chlorine atom with cyclopentanol. chemimpex.comgoogle.com Once a halogenated derivative of this compound is obtained (e.g., 3-bromo-2-(cyclopentyloxy)-6-methylpyrazine), a variety of palladium-catalyzed cross-coupling reactions can be employed. researchgate.netnobelprize.orgwikipedia.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. nobelprize.orglibretexts.org

Buchwald-Hartwig Amination: Reaction with amines to form amino-pyrazine derivatives. libretexts.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. libretexts.org

Heck Coupling: Reaction with alkenes. nobelprize.org

The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. libretexts.orgnih.gov

Table 1: Potential Regioselective Modifications of the Pyrazine Ring

| Reaction Type | Reagents | Potential Product |

| Directed Metalation | 1. TMPMgCl·LiCl 2. Electrophile (E+) | 3-Substituted-2-(cyclopentyloxy)-6-methylpyrazine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-2-(cyclopentyloxy)-6-methylpyrazine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-2-(cyclopentyloxy)-6-methylpyrazine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-2-(cyclopentyloxy)-6-methylpyrazine |

Direct functionalization of the cyclopentyl ring in this compound without cleaving the ether linkage presents a significant challenge. The C-H bonds of the cyclopentyl ring are generally unreactive. However, certain advanced methodologies could potentially be applied.

Radical Halogenation: Free radical halogenation (e.g., using N-bromosuccinimide) could introduce a halogen atom onto the cyclopentyl ring, likely at a secondary position. This halogenated intermediate could then be used in subsequent nucleophilic substitution or elimination reactions. However, this approach often suffers from a lack of regioselectivity.

Directed C-H Activation: While challenging, directed C-H activation strategies could be envisioned where one of the pyrazine nitrogen atoms acts as a directing group to functionalize a specific C-H bond on the cyclopentyl ring. This would require a suitable transition metal catalyst and specific ligand design.

A more practical approach to obtain functionalized cyclopentyl analogs would be to synthesize them from pre-functionalized cyclopentanol derivatives and 2-chloro-6-methylpyrazine. For example, using a protected aminocyclopentanol or a hydroxycyclopentanecarboxylate would yield the corresponding functionalized pyrazine derivatives.

The synthesis of novel analogs and conjugates of this compound can be achieved by applying the derivatization strategies mentioned above.

Analogs with Modified Pyrazine Core: By employing various cross-coupling partners in reactions like the Suzuki-Miyaura or Sonogashira couplings, a library of analogs with diverse substituents at the 3- and 5-positions of the pyrazine ring can be generated. tandfonline.com For instance, coupling with heterocyclic boronic acids could lead to bi-heterocyclic systems with potentially interesting biological properties.

Analogs with Modified Cyclopentyloxy Group: As mentioned, starting with functionalized cyclopentanol derivatives would provide access to a range of analogs. For example, reacting 2-chloro-6-methylpyrazine with piperidin-4-ol would yield a piperidinyl-oxy-pyrazine analog.

Conjugates: The introduction of functional groups such as carboxylic acids, amines, or alkynes onto the pyrazine ring allows for the conjugation of this compound to other molecules of interest, such as peptides, fluorophores, or other pharmacophores. For example, a 3-amino derivative could be acylated, while a 3-alkynyl derivative could undergo click chemistry reactions.

Elucidation of Reaction Mechanisms in the Synthesis of Related Compounds

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

Mechanism of Nucleophilic Aromatic Substitution: The synthesis of the parent compound, this compound, likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-methylpyrazine and cyclopentanol in the presence of a base. The mechanism involves the addition of the cyclopentoxide nucleophile to the electron-deficient pyrazine ring, forming a Meisenheimer-like intermediate. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product.

Mechanism of Palladium-Catalyzed Cross-Coupling: The mechanisms of palladium-catalyzed cross-coupling reactions on the pyrazine ring are well-established and generally follow a catalytic cycle involving three main steps: nobelprize.orgwikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the halogenated pyrazine derivative to form a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., from an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond and regenerating the palladium(0) catalyst.

The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center, which influence the rates of the individual steps in the catalytic cycle. nih.gov

Advanced Spectroscopic Characterization of 2 Cyclopentyloxy 6 Methylpyrazine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, the precise connectivity of atoms within 2-(cyclopentyloxy)-6-methylpyrazine can be established.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring, the methyl group, and the cyclopentyloxy substituent. The aromatic region will feature two singlets, characteristic of the two protons on the pyrazine ring. The upfield region will contain signals for the methyl and cyclopentyl protons.

The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the oxygen atom of the cyclopentyloxy group will cause the pyrazine and adjacent cyclopentyl protons to resonate at a lower field.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.10 | s | - |

| H-5 | ~7.95 | s | - |

| O-CH (Cyclopentyl) | ~5.40 | m | - |

| CH₃ | ~2.45 | s | - |

| CH₂ (Cyclopentyl, C2'/C5') | ~2.00 | m | - |

| CH₂ (Cyclopentyl, C3'/C4') | ~1.70 | m | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrazine ring are expected in the aromatic region, with the carbon atom attached to the electronegative oxygen appearing at a significantly lower field.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-6 | ~155 |

| C-3 | ~138 |

| C-5 | ~135 |

| O-CH (Cyclopentyl, C1') | ~78 |

| CH₃ | ~21 |

| CH₂ (Cyclopentyl, C2'/C5') | ~33 |

| CH₂ (Cyclopentyl, C3'/C4') | ~24 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. princeton.edusdsu.edu For this compound, COSY is expected to show correlations between the protons within the cyclopentyl ring, confirming their adjacent relationships. For instance, the O-CH proton at ~5.40 ppm would show correlations to the adjacent CH₂ protons at ~2.00 ppm.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.45 ppm will correlate with the methyl carbon signal at ~21 ppm, and the pyrazine proton signals at ~8.10 and ~7.95 ppm will correlate with their respective carbon signals at ~138 and ~135 ppm.

A correlation between the methyl protons (~2.45 ppm) and the pyrazine ring carbons C-6 (~155 ppm) and C-5 (~135 ppm).

Correlations between the O-CH proton of the cyclopentyl group (~5.40 ppm) and the pyrazine carbon C-2 (~162 ppm), as well as the adjacent cyclopentyl carbons (C2'/C5' at ~33 ppm).

Correlations from the pyrazine proton H-3 (~8.10 ppm) to carbons C-2 (~162 ppm) and C-5 (~135 ppm), and from H-5 (~7.95 ppm) to C-3 (~138 ppm) and C-6 (~155 ppm).

Collectively, these 2D NMR experiments provide a detailed and unambiguous structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Strong | Strong |

| C=N stretch (pyrazine ring) | 1600-1550 | Medium-Strong | Medium-Strong |

| C=C stretch (pyrazine ring) | 1500-1400 | Medium-Strong | Medium-Strong |

| C-O-C stretch (ether) | 1260-1000 | Strong | Weak |

| Ring vibrations (pyrazine) | 1000-800 | Medium | Medium |

The C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic cyclopentyl and methyl groups will appear in the high-frequency region. The characteristic C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1600-1400 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage is a key diagnostic feature. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

While primarily used for functional group identification, vibrational spectroscopy can also offer insights into the conformational isomers of a molecule. For this compound, the cyclopentyl ring can adopt different puckered conformations (e.g., envelope, twist). These different conformations could potentially lead to subtle shifts in the vibrational frequencies of the C-H and C-C bonds within the ring.

Furthermore, the rotational orientation of the cyclopentyloxy group relative to the pyrazine ring could influence the vibrational modes. A detailed analysis of the IR and Raman spectra, potentially coupled with theoretical calculations, could help in identifying the most stable conformation of the molecule in the solid state or in solution. For instance, changes in the intensity or position of certain bands upon changes in temperature or solvent could indicate the presence of different conformers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

Accurate Mass Determination and Molecular Formula Validation

The primary application of HRMS in the characterization of this compound is the validation of its molecular formula, C10H14N2O. The theoretical exact mass of the protonated molecule ([M+H]+) can be calculated by summing the exact masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915).

A hypothetical HRMS analysis of this compound would yield an experimental m/z value that is then compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for [C10H14N2O+H]+

| Parameter | Value |

| Molecular Formula | C10H14N2O |

| Theoretical m/z ([M+H]+) | 179.11844 |

| Hypothetical Experimental m/z | 179.11821 |

| Mass Difference (mDa) | 0.23 |

| Error (ppm) | 1.28 |

This level of accuracy allows for the confident differentiation from other potential isobaric compounds, which have the same nominal mass but different elemental formulas.

Fragmentation Pathway Elucidation

In addition to providing accurate mass measurements of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pathways of this compound. By inducing fragmentation of the protonated molecule and analyzing the m/z of the resulting fragment ions, the structural connectivity of the molecule can be probed.

Common fragmentation pathways for alkoxy-substituted pyrazines often involve the cleavage of the ether bond. For this compound, key fragmentation events would likely include:

Loss of the cyclopentyl group: Cleavage of the O-C bond of the cyclopentyl group would result in a fragment ion corresponding to the loss of a C5H9 radical.

Loss of the cyclopentyloxy group: Homolytic or heterolytic cleavage of the pyrazine-O bond could lead to the loss of the entire cyclopentyloxy group.

Ring fragmentation: The pyrazine ring itself can undergo fragmentation, although this typically requires higher collision energies.

Table 2: Predicted Major Fragment Ions of this compound in HRMS/MS

| Proposed Fragment | Molecular Formula | Theoretical m/z |

| [M+H - C5H8]+ | C5H7N2O+ | 111.05584 |

| [M+H - C5H9O]+ | C5H6N2+ | 95.06092 |

The accurate mass measurement of these fragment ions provides further confirmation of the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyrazine ring in this compound is the primary chromophore, the part of the molecule that absorbs light.

The UV-Vis spectrum of pyrazine and its derivatives is typically characterized by two main types of electronic transitions:

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π orbital. For pyrazine, these are often observed in the region of 300-330 nm.

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally more intense and occur at shorter wavelengths, typically below 280 nm for the pyrazine core.

The presence of substituents on the pyrazine ring, such as the methyl and cyclopentyloxy groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The alkoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

Table 3: Typical UV-Vis Absorption Data for Substituted Pyrazines

| Compound | Solvent | λmax (n → π) (nm) | λmax (π → π) (nm) |

| Pyrazine | Cyclohexane | 328 | 260 |

| 2-Methylpyrazine | Water | 322 | 268 |

| 2-Methoxypyrazine | Ethanol | Not reported | 276 |

Based on the data for analogous compounds, this compound is predicted to exhibit a π → π* transition at a wavelength longer than that of unsubstituted pyrazine, likely in the range of 270-290 nm. The n → π* transition is also expected to be present, though it may be less intense and potentially overlap with the tail of the stronger π → π* absorption band.

Computational and Theoretical Chemistry Studies on 2 Cyclopentyloxy 6 Methylpyrazine

Quantum Chemical Investigations of Electronic and Molecular Structure

Detailed quantum chemical investigations are crucial for understanding the fundamental electronic properties and molecular geometry of a compound. These studies typically employ sophisticated computational methods to model the behavior of electrons and nuclei.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Cyclopentyloxy)-6-methylpyrazine, DFT calculations would typically be used to determine its ground state geometry, electron density distribution, and orbital energies. Such studies would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. However, specific DFT data for this compound are not available in published literature.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to predict the energetic and spectroscopic properties of this compound with high accuracy. These calculations could predict properties such as ionization potential, electron affinity, and vibrational frequencies, which correspond to infrared and Raman spectra. No specific ab initio studies for this compound have been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface for this compound would illustrate regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The nitrogen atoms in the pyrazine (B50134) ring would be expected to be electron-rich regions. Without specific calculations, a detailed analysis of the MEP surface for this molecule cannot be performed.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclopentyloxy group suggests that this compound can exist in multiple conformations. Conformational analysis is essential for understanding the molecule's shape, stability, and biological activity.

Rotational Barriers and Preferred Conformations

The rotation around the C-O bond connecting the pyrazine ring and the cyclopentyl group would be a key area of study. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped. This would reveal the energy barriers between different conformations and identify the most stable (lowest energy) conformers. Such an analysis would clarify the preferred spatial arrangement of the bulky cyclopentyloxy group relative to the pyrazine ring, but the specific rotational barriers and preferred conformations for this molecule have not been computationally determined or published.

Intermolecular Interactions and Aggregation Behavior

Understanding how molecules of this compound interact with each other is important for predicting its physical properties, such as melting point and boiling point. Computational studies could model dimers or larger aggregates to investigate the nature and strength of intermolecular forces, such as van der Waals forces and potential weak hydrogen bonds. This analysis would help predict how the molecules might arrange themselves in a solid state or in solution. Currently, there is no published research on the intermolecular interactions or aggregation behavior of this specific compound.

Molecular Dynamics Simulations for Dynamic Behavior

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies conducted on this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, interactions with the surrounding environment, and the stability of molecular complexes.

Conformational Dynamics in Various Environments

There are currently no published studies focusing on the conformational dynamics of this compound in different environments, such as in various solvents or in the gas phase. Such studies would typically involve simulating the molecule's movements and changes in shape, providing valuable data on its flexibility and preferred spatial arrangements. This information is crucial for understanding its physical and chemical properties.

Ligand-Receptor Interaction Modeling

No specific research on the modeling of ligand-receptor interactions involving this compound has been found in the scientific literature. This type of computational modeling is essential in drug discovery and molecular biology to predict and analyze how a molecule (the ligand) might bind to a biological target (the receptor). nih.govnih.gov Such studies can elucidate the binding affinity and mode of interaction, which are critical for designing new therapeutic agents. nih.gov

Prediction of Spectroscopic Data and Comparative Analysis with Experimental Results

There is a lack of published research on the computational prediction of spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound and its comparison with experimental results. This type of comparative analysis is vital for validating both the computational methods and the experimental findings, leading to a more robust understanding of the molecule's structure and properties.

Investigation of Biological Activities and Underlying Mechanisms of 2 Cyclopentyloxy 6 Methylpyrazine

In Vitro Bioactivity Profiling

There is no publicly available information regarding the in vitro bioactivity of 2-(Cyclopentyloxy)-6-methylpyrazine.

Receptor Agonism and Antagonism Studies

No studies have been published that investigate the agonistic or antagonistic effects of this compound on any known receptors.

Enzyme Inhibition Kinetics and Mechanism

The potential for this compound to act as an enzyme inhibitor has not been explored in the scientific literature, and thus no data on its inhibition kinetics or mechanism of action is available.

Cellular Pathway Modulation Assays

There are no reports on whether this compound can modulate any cellular signaling pathways.

Mechanistic Studies of Biological Action at the Molecular Level

No mechanistic studies have been conducted to determine how this compound might exert a biological effect at the molecular level.

Identification of Molecular Targets and Binding Modes

As no biological activity has been reported, there has been no identification of molecular targets for this compound, nor any computational or experimental studies on its binding modes.

Characterization of Structure-Activity Relationships (SAR)

Without the synthesis and testing of related analogs, the structure-activity relationship for this class of compounds remains uncharacterized.

Insights into Cellular Response Pathways

One significant pathway activated by some pyrazines is the DNA damage response . For instance, studies on 2,5-bis(1-methylethyl)-pyrazine have demonstrated its ability to induce a strong DNA damage response in Escherichia coli at high concentrations. oup.com This suggests a potential mechanism where the compound or its metabolites interact with DNA, leading to lesions that activate cellular repair mechanisms or, if the damage is too severe, trigger apoptosis (programmed cell death).

Another key cellular response is the induction of cell wall stress . At lower concentrations, the same 2,5-bis(1-methylethyl)-pyrazine was observed to cause cell-wall damage in bacteria. oup.com This indicates that the pyrazine (B50134) structure can interfere with the synthesis or integrity of the bacterial cell wall, a mechanism that is a common target for antimicrobial agents.

Furthermore, some pyrazine derivatives have been shown to interact with specific cellular enzymes. For example, certain pyrazine-based compounds have been investigated as inhibitors of protein tyrosine phosphatases, which are crucial in regulating cell proliferation, differentiation, and migration. nih.gov Inhibition of such enzymes can disrupt normal cellular signaling and is a pathway often exploited in the development of anticancer agents. The specific substituents on the pyrazine ring are critical in determining which enzymes are targeted and the potency of the inhibition.

It is also plausible that this compound could influence cellular processes through interactions with membrane proteins or by altering membrane fluidity, given the lipophilic nature of the cyclopentyloxy group. Such interactions could disrupt ion gradients or the function of membrane-bound enzymes, leading to a cascade of downstream cellular effects.

Comparative Analysis of Biological Activities of Related Pyrazine Derivatives

The biological activity of a pyrazine derivative is profoundly influenced by its substitution pattern. By analyzing related compounds, we can infer the potential roles of the cyclopentyloxy and methyl groups in modulating the bioactivity of the target molecule.

The presence of an alkoxy group at the 2-position of the pyrazine ring is a common feature in many biologically active pyrazines. The nature of this alkoxy group, particularly its size and lipophilicity, plays a crucial role in determining the compound's biological profile.

The cyclopentyloxy group is a moderately bulky and lipophilic substituent. Increased lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the cell membranes of bacteria or cancer cells. This enhanced penetration could lead to higher intracellular concentrations of the compound, potentially increasing its bioactivity. For instance, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the introduction of a chlorine atom to increase lipophilicity was explored to enhance antimycobacterial activity, as mycobacteria possess lipid-rich cell walls. nih.gov

However, the increased bulk of the cyclopentyloxy group compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy could also introduce steric hindrance. This might affect the binding of the molecule to its biological target. The optimal size of the substituent often represents a balance between enhanced membrane permeability and maintaining a favorable conformation for target interaction. Studies on pyrazoline derivatives have shown that the nature of the substituent on the phenyl ring can significantly impact antimicrobial activity, with methoxy groups in certain positions enhancing activity against specific bacterial strains. nih.gov While not a direct comparison, this highlights the sensitivity of bioactivity to the precise structure of the substituent.

The table below presents a hypothetical comparison of how different alkoxy groups might influence the properties and potential bioactivity of a 2-alkoxy-6-methylpyrazine.

| Alkoxy Group | Relative Size | Relative Lipophilicity | Potential Impact on Bioactivity |

| Methoxy | Small | Low | May favor aqueous solubility, potentially lower membrane permeability. |

| Ethoxy | Medium | Moderate | A balance between solubility and lipophilicity. |

| Cyclopentyloxy | Large | High | May enhance membrane permeability, but could introduce steric hindrance. |

The position of a methyl group on the pyrazine ring can significantly influence the molecule's biological activity. In this compound, the methyl group is at the 6-position.

In studies of pyrazoline and hydrazone derivatives, the presence and position of a methyl group have been shown to alter antimicrobial activity against different bacterial strains. nih.gov For example, substitution with a methyl group showed varied effects on the activity against Enterococcus faecalis. nih.gov This underscores the nuanced role that even a small substituent like a methyl group can play in defining the biological specificity of a molecule.

The table below summarizes the potential effects of methyl substitution at different positions on a hypothetical 2-alkoxypyrazine, assuming the alkoxy group is at position 2.

| Methyl Position | Potential Influence on Molecular Shape | Potential Influence on Electronic Distribution |

| 3-position | May sterically interact with the adjacent alkoxy group, potentially influencing its conformation. | Can influence the electron density of the adjacent nitrogen atom. |

| 5-position | Positioned away from the alkoxy group, may have less direct steric impact on it. | Influences the electron density of the adjacent nitrogen and carbon atoms. |

| 6-position | Positioned opposite the alkoxy group, providing a specific steric and electronic profile. | Influences the electron density of the adjacent nitrogen and carbon atoms. |

Future Perspectives and Emerging Avenues in the Research of 2 Cyclopentyloxy 6 Methylpyrazine

Development of Innovative and Sustainable Synthetic Routes

The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that are often resource-intensive and can generate significant waste. The future of synthesizing 2-(cyclopentyloxy)-6-methylpyrazine will undoubtedly be shaped by the principles of green chemistry, emphasizing efficiency, safety, and environmental benignity.

Promising sustainable approaches include biocatalytic synthesis , which utilizes enzymes to perform specific chemical transformations under mild conditions. For instance, the use of L-threonine dehydrogenase to generate aminoacetone in situ for the synthesis of asymmetric pyrazines showcases the potential of integrating biocatalysis with green chemistry principles. exlibrisgroup.com This enzymatic approach often leads to high yields and selectivity, minimizing the need for hazardous reagents and solvents.

Furthermore, the adoption of flow chemistry is set to revolutionize the synthesis of pyrazine derivatives. frontiersin.org Flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability. frontiersin.orgnih.gov The integration of flow synthesis with downstream processes like crystallization can create seamless and highly efficient manufacturing routes. chinesechemsoc.orgacs.org

| Synthetic Approach | Key Advantages | Relevant Analogs/Methods |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Asymmetric pyrazine synthesis using L-threonine dehydrogenase. exlibrisgroup.com |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. | Condensation of 1,2-diketones and 1,2-diamines. nih.govlifechemicals.com |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Synthesis of pyrazoles and pyrazolines in flow reactors. frontiersin.orgnih.gov |

Integration of Advanced Computational Techniques for Rational Design

The rational design of novel molecules with desired properties is increasingly reliant on advanced computational techniques. For this compound, in silico methods will be instrumental in predicting its biological activity, optimizing its structure, and understanding its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the chemical structure of pyrazine derivatives with their biological activities. nih.govrsc.org By developing QSAR models, researchers can predict the activity of new analogs and guide the synthesis of more potent and selective compounds. Both multiple linear regression (MLR) and artificial neural network (ANN) approaches have been successfully applied to model the properties of pyrazine derivatives. nih.gov

Molecular docking simulations provide insights into the binding modes of pyrazine compounds within the active sites of target proteins. frontiersin.orgnih.govnih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications to improve binding affinity and specificity. For example, docking studies have been used to identify potential inhibitors of PIM-1 kinase and to understand the binding interactions of pyrazine-containing 1,2,3-triazole derivatives with cancer and diabetes drug targets. exlibrisgroup.comfrontiersin.org

The integration of these computational tools allows for a more targeted and efficient drug discovery process, reducing the need for extensive and costly experimental screening.

Mechanistic Biology Research and Target Validation

Understanding the biological mechanisms of action and validating the molecular targets of this compound are critical steps in its development as a potential therapeutic agent. Research in this area will likely focus on identifying the specific cellular pathways and proteins with which the compound interacts.

Many pyrazine derivatives have been identified as bioactive molecules with a range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. exlibrisgroup.comnih.govnih.gov Mechanistic studies on related compounds have revealed that they can act as enzyme inhibitors, modulate signaling pathways, and induce apoptosis in cancer cells. For instance, some pyrazine derivatives have been shown to inhibit the JAK/STAT3 signaling pathway, which is often dysregulated in cancer. nih.gov

Target identification and validation are crucial for confirming the therapeutic relevance of a compound. nih.govyoutube.com This can be achieved through a variety of experimental approaches, including photoaffinity labeling, which uses a photoreactive version of the compound to covalently label its binding partners. nih.gov Subsequent proteomic analysis can then identify the labeled proteins. Cellular thermal shift assays (CETSA) can also be employed to confirm direct target engagement within a cellular context. nih.gov

Exploration of Structure-Based Design for Enhanced Specificity

Building upon the insights from mechanistic biology and computational modeling, structure-based drug design offers a powerful strategy for enhancing the specificity of this compound and its analogs. This approach relies on the three-dimensional structural information of the target protein, often obtained through techniques like X-ray crystallography or cryo-electron microscopy.

By visualizing the binding pocket of a target enzyme, medicinal chemists can design modifications to the pyrazine scaffold that optimize interactions with specific amino acid residues, thereby increasing potency and selectivity. nih.govacs.org For example, the structure-based design of pyrazinone inhibitors of the TF/VIIa complex involved introducing substituents to interact with a "side pocket" in the enzyme's active site, leading to improved properties. nih.gov

Structure-activity relationship (SAR) studies are integral to this process, systematically exploring how changes in the chemical structure of a compound affect its biological activity. nih.govacs.org By synthesizing and testing a series of analogs with variations at different positions of the pyrazine ring and the cyclopentyloxy group, researchers can build a comprehensive understanding of the structural requirements for optimal activity and selectivity.

Novel Applications in Chemical Biology and Materials Science

Beyond its potential as a therapeutic agent, this compound and its derivatives hold promise for a range of novel applications in chemical biology and materials science.

In chemical biology , pyrazine-based compounds are being developed as fluorescent probes for cellular imaging. frontiersin.orgnih.gov Their unique photophysical properties, including large Stokes shifts and high photostability, make them suitable for long-term live-cell imaging and for visualizing specific organelles like lipid droplets. frontiersin.orgnih.gov Pyrazines can also be incorporated into sensors for the detection of biologically important ions. mdpi.com

In the realm of materials science , pyrazines are being explored as building blocks for functional materials with unique electronic and optical properties. lifechemicals.comPyrazine-containing polymers have been synthesized for applications in optical devices and photovoltaics. lifechemicals.com Furthermore, pyrazines are utilized as ligands in the construction of metal-organic frameworks (MOFs) , which are porous materials with potential applications in gas storage and separation, catalysis, and drug delivery. chinesechemsoc.orgrsc.orgacs.orgresearchgate.netacs.org The incorporation of pyrazine moieties into these materials can influence their structural and functional properties.

The versatility of the pyrazine scaffold, combined with the tunability of its substituents, opens up exciting possibilities for the development of advanced materials with tailored functionalities.

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopentyloxy)-6-methylpyrazine?

A multi-step approach involving cyclopropane ring formation and functionalization is suggested. For example, cyclopropyl intermediates can be synthesized using reagents like TFAA and CuBr at low temperatures (−5 °C), followed by nucleophilic substitution with cyclopentanol. Optimization of reaction conditions (e.g., temperature, catalysts like gold complexes) is critical to improve yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- High-resolution mass spectrometry (HRMS): Confirm molecular formula using exact mass data (e.g., 227.046151 Da for related pyrazines) .

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to resolve structural ambiguities, particularly for distinguishing cyclopentyloxy substituents .

- Infrared (IR) spectroscopy: Identify functional groups like C-O-C ether linkages .

Q. How should researchers handle stability testing for this compound?

Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via HPLC or LC-MS. Store samples in inert atmospheres (e.g., argon) at −20°C to minimize oxidation, as recommended for structurally similar pyrazines .

Advanced Research Questions

Q. How can metabolic pathways involving this compound be elucidated?

Use metabolomics platforms (e.g., LC-MS/MS) to identify metabolites in biological matrices. For example, studies on analogous pyrazines revealed metabolites like S100A9+ macrophage-associated compounds in colorectal cancer models, suggesting potential bioactivation pathways . In vitro assays with liver microsomes can further map phase I/II metabolism.

Q. What strategies resolve contradictions in reported toxicity data?

- Standardized in vitro assays: Use OECD guidelines for acute toxicity (e.g., dermal/oral LD50 in rodents) .

- Mechanistic studies: Evaluate reactive intermediates via glutathione trapping assays.

- Ecotoxicity profiling: Assess bioaccumulation potential and soil mobility using OECD 305/307 guidelines, noting current data gaps for this compound .

Q. How can computational methods aid in structure-activity relationship (SAR) studies?

- Molecular docking: Screen against targets like cytochrome P450 enzymes using software (e.g., AutoDock Vina).

- QSAR modeling: Corrogate electronic (e.g., LogP, PSA) and steric descriptors with bioactivity data from analogs (e.g., 2-ethyl-6-methylpyrazine derivatives) .

Q. What experimental designs optimize regioselectivity in pyrazine functionalization?

- Directed ortho-metalation: Use bulky directing groups (e.g., TMS) to control substitution patterns.

- Catalytic systems: Explore palladium or gold catalysts (e.g., JohnPhosAu(MeCN)SbF6) for C-H activation, as demonstrated in cyclopropane-functionalized pyridopyrazines .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.